molecular formula C26H36N8O5 B12391858 [D-Arg2]Dermorphin-(1-4) amide

[D-Arg2]Dermorphin-(1-4) amide

Cat. No.: B12391858
M. Wt: 540.6 g/mol
InChI Key: LAPUTHYQVDIYFG-HBMCJLEFSA-N
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Description

[D-Arg2]Dermorphin-(1-4) amide is a synthetic peptide derived from dermorphin, a naturally occurring opioid peptide found in the skin of certain frogs. This compound is a shorter N-terminal peptide amide of [D-Arg2]dermorphin, known for its hypothermic and analgesic effects . It has shown significant potential in scientific research due to its unique properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [D-Arg2]Dermorphin-(1-4) amide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added stepwise in a specific sequence, using coupling reagents to form peptide bonds. The peptide is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

[D-Arg2]Dermorphin-(1-4) amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as substituted derivatives with altered biological activities .

Scientific Research Applications

[D-Arg2]Dermorphin-(1-4) amide has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential analgesic and hypothermic effects, making it a candidate for pain management and temperature regulation therapies.

    Industry: Utilized in the development of new peptide-based drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of [D-Arg2]Dermorphin-(1-4) amide involves binding to opioid receptors in the central nervous system. This binding activates intracellular signaling pathways that result in analgesic and hypothermic effects. The compound’s stability and resistance to enzymatic degradation enhance its efficacy and duration of action .

Comparison with Similar Compounds

[D-Arg2]Dermorphin-(1-4) amide is unique compared to other similar compounds due to its specific sequence and modifications. Similar compounds include:

These compounds share some biological activities but differ in their stability, potency, and specific effects, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C26H36N8O5

Molecular Weight

540.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C26H36N8O5/c27-19(13-17-8-10-18(35)11-9-17)23(37)33-20(7-4-12-31-26(29)30)25(39)34-21(24(38)32-15-22(28)36)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,19-21,35H,4,7,12-15,27H2,(H2,28,36)(H,32,38)(H,33,37)(H,34,39)(H4,29,30,31)/t19-,20+,21-/m0/s1

InChI Key

LAPUTHYQVDIYFG-HBMCJLEFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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